REACTION_CXSMILES
|
BrN1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N.[F:21][C:22]1[CH:27]=[CH:26][C:25]([F:28])=[CH:24][C:23]=1[CH:29]([OH:37])[C:30]1[CH:35]=[CH:34][C:33]([CH3:36])=[CH:32][N:31]=1.S([O-])([O-])(=O)=S.[Na+].[Na+].[C:45]([O-:48])(=[O:47])[CH3:46].[Na+]>C(Cl)(Cl)(Cl)Cl.C(OCC)(=O)C>[C:45]([O:48][CH2:36][C:33]1[CH:32]=[N:31][C:30]([C:29]([C:23]2[CH:24]=[C:25]([F:28])[CH:26]=[CH:27][C:22]=2[F:21])=[O:37])=[CH:35][CH:34]=1)(=[O:47])[CH3:46] |f:3.4.5,6.7|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
2.64 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)F)C(C1=NC=C(C=C1)C)O
|
Name
|
sodium thiosulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
4.59 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
While heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
After reflux for 7 hours
|
Duration
|
7 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ether
|
Type
|
WASH
|
Details
|
The solution was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CONCENTRATION
|
Details
|
by concentrating the solution under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in toluene
|
Type
|
CONCENTRATION
|
Details
|
the resulting solution was concentrated again
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in N,N-dimethylformamide (20 ml)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 70° C. for 17 hours
|
Duration
|
17 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
WASH
|
Details
|
by washing with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (hexane:ethyl acetate=5:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC=1C=NC(=CC1)C(=O)C1=C(C=CC(=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 600 mg | |
YIELD: PERCENTYIELD | 18% | |
YIELD: CALCULATEDPERCENTYIELD | 18.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |